molecular formula C17H24N2O2 B5396018 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea

Cat. No. B5396018
M. Wt: 288.4 g/mol
InChI Key: WWVGSAHKMLYXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea, also known as BHU-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BHU-1 is a urea derivative that was first synthesized in 2014 by a group of researchers from the Hebrew University of Jerusalem. Since then, BHU-1 has been the focus of numerous studies due to its potential in treating various diseases.

Mechanism of Action

The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea leads to the inhibition of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea inhibits cell proliferation and induces apoptosis. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In the brain, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea protects neurons from oxidative stress and reduces inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea is its specificity for CK2. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit CK2 without affecting other kinases, which is important for its potential therapeutic applications. However, the use of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea in lab experiments is limited by its solubility and stability. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea is a hydrophobic compound that requires the use of organic solvents for its preparation and use in experiments.

Future Directions

There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the potential of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea in combination with other anticancer drugs. Additionally, the potential of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea in treating other diseases, such as inflammatory diseases and viral infections, is an area of interest for future research.
In conclusion, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea is a small molecule inhibitor that has shown potential in treating various diseases, including cancer and neurodegenerative diseases. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea inhibits CK2, a protein kinase that is involved in various cellular processes, and has been shown to have various biochemical and physiological effects. While the use of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea in lab experiments is limited by its solubility and stability, there are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea, including the development of more potent and selective inhibitors of CK2 and investigating its potential in treating other diseases.

Synthesis Methods

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea involves the reaction of 1-bicyclo[2.2.1]hept-2-ylamine with 4-methoxyphenyl isocyanate in the presence of a base. The resulting urea derivative, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea, is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research has been in cancer treatment. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

IUPAC Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(16-10-12-3-4-13(16)9-12)18-17(20)19-14-5-7-15(21-2)8-6-14/h5-8,11-13,16H,3-4,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVGSAHKMLYXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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